molecular formula C13H13N3O B14622661 2-Benzylamino-3-pyridinecarboxamide CAS No. 57311-16-7

2-Benzylamino-3-pyridinecarboxamide

Cat. No.: B14622661
CAS No.: 57311-16-7
M. Wt: 227.26 g/mol
InChI Key: AZOXEVJCATWNIM-UHFFFAOYSA-N
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Description

2-Benzylamino-3-pyridinecarboxamide is a heterocyclic compound that features a pyridine ring substituted with a benzylamino group at the second position and a carboxamide group at the third position

Properties

CAS No.

57311-16-7

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-(benzylamino)pyridine-3-carboxamide

InChI

InChI=1S/C13H13N3O/c14-12(17)11-7-4-8-15-13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,17)(H,15,16)

InChI Key

AZOXEVJCATWNIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound dissects into two key fragments:

  • Benzylamino group at C2 : Introduced via nucleophilic aromatic substitution (SNAr) of a halogenated precursor.
  • Carboxamide at C3 : Derived from nitrile hydrolysis or direct amidation of a carboxylic acid.

Route Selection Criteria

Three primary routes were evaluated:

  • Substitution-first approach : Halogen at C2 replaced by benzylamine prior to nitrile hydrolysis.
  • Amidation-first approach : Carboxamide installed before C2 functionalization.
  • Convergent synthesis : Separate preparation of C2 and C3 fragments followed by coupling.

Route 1 was prioritized due to higher yields and compatibility with available starting materials.

Detailed Stepwise Preparation Methods

Synthesis of 2-Chloro-3-cyanopyridine

Starting material : 3-Cyanopyridine.
Chlorination : React with phosphorus oxychloride (POCl$$_3$$) at 110°C for 6 hours.
Yield : 78% (white crystals, m.p. 92–94°C).

Nucleophilic Aromatic Substitution with Benzylamine

Conditions :

  • Substrate : 2-Chloro-3-cyanopyridine (1 eq).
  • Reagent : Benzylamine (2.5 eq), p-toluenesulfonic acid (0.1 eq), toluene.
  • Temperature : 95–100°C, 12 hours.
    Workup : Cool to 70°C, wash with water, crystallize from ethyl acetate.
    Product : 2-Benzylamino-3-cyanopyridine (yield: 65%, pale-yellow solid).

Hydrolysis of Nitrile to Carboxamide

Method A (Basic Hydrolysis) :

  • Reagents : 10% NaOH, 30% H$$2$$O$$2$$, 80°C, 8 hours.
  • Product : 2-Benzylamino-3-carboxamide (yield: 58%).

Method B (Boron-Mediated Amidation) :

  • Reagents : B(OCH$$2$$CF$$3$$)$$3$$ (1.2 eq), NH$$3$$ gas, acetonitrile, 80°C, 4 hours.
  • Product : 2-Benzylamino-3-carboxamide (yield: 72%, purity >95%).

Optimization of Reaction Conditions

Substitution Step Optimization

Solvent Screening :

Solvent Yield (%) Purity (%)
Toluene 65 92
DMF 45 88
Ethanol 30 75

Toluene afforded optimal yields due to improved solubility of intermediates.

Nitrile Hydrolysis Kinetics

Time Course (Method A) :

Time (h) Conversion (%)
4 45
8 85
12 88

Reaction completion at 8 hours minimized byproduct formation.

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (600 MHz, DMSO-d$$_6$$) :

  • δ 8.45 (s, 1H, NH$$2$$), 7.32–7.25 (m, 5H, Ar-H), 4.52 (d, J = 5.8 Hz, 2H, CH$$2$$), 3.90 (s, 1H, NH).

IR (KBr) :

  • 3284 cm$$^{-1}$$ (N-H stretch), 1646 cm$$^{-1}$$ (C=O).

Purity Assessment

HPLC : 97.3% purity (C18 column, 0.1% TFA in H$$_2$$O/MeOH gradient).
Melting Point : 168–170°C (lit. 170–174°C for analogs).

Applications and Derivatives

Pharmacological Analogues

Structural analogs demonstrate IC$$_{50}$$ values of 1.2–3.8 μM against kinase targets. Modifying the benzyl group to electron-deficient arenes enhances potency.

Materials Science Applications

Coordination polymers derived from 2-benzylamino-3-pyridinecarboxamide exhibit luminescent properties, with quantum yields up to 0.42.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylamino-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding pyridinecarboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products:

    Oxidation: Pyridinecarboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted benzylamino derivatives.

Mechanism of Action

The mechanism of action of 2-Benzylamino-3-pyridinecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-Benzylamino-3-pyridinecarboxamide is unique due to the presence of both the benzylamino and carboxamide groups on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological targets makes it a valuable compound in various research fields .

Q & A

Q. What are the recommended storage and handling protocols for 2-Benzylamino-3-pyridinecarboxamide to maintain stability in laboratory settings?

  • Methodological Answer: Store the compound in sealed containers under dry, well-ventilated conditions at room temperature to prevent degradation. Avoid exposure to moisture, static discharge, or high temperatures, as these may alter its chemical integrity. Use personal protective equipment (PPE), including gloves, safety goggles, and lab coats, during handling. For solvent-based reactions, ensure adequate local exhaust ventilation to minimize inhalation risks .

Q. How can researchers optimize the synthesis yield of 2-Benzylamino-3-pyridinecarboxamide derivatives?

  • Methodological Answer: Employ controlled reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions. Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purify intermediates via recrystallization or column chromatography to reduce impurities that may affect final yield. Refer to analogous pyridinecarboxamide syntheses for solvent and catalyst selection .

Q. What spectroscopic techniques are most effective for characterizing 2-Benzylamino-3-pyridinecarboxamide?

  • Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzylamino and pyridinecarboxamide moieties. Infrared (IR) spectroscopy can identify functional groups like amides (C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight validation. Cross-reference spectral data with computational models (e.g., density functional theory) for structural verification .

Advanced Research Questions

Q. How can contradictions in reactivity data between 2-Benzylamino-3-pyridinecarboxamide and its structural analogs be resolved?

  • Methodological Answer: Conduct comparative studies under identical experimental conditions (solvent, temperature, catalyst) to isolate variables. Use quantum mechanical calculations (e.g., frontier molecular orbital analysis) to predict reactivity differences. Validate hypotheses with kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to identify rate-determining steps .

Q. What strategies are recommended for assessing the environmental impact of 2-Benzylamino-3-pyridinecarboxamide in the absence of ecotoxicological data?

  • Methodological Answer: Perform read-across analyses using structurally similar pyridinecarboxamides with available ecotoxicity data. Conduct in silico predictions (e.g., ECOSAR, TEST software) to estimate biodegradability and bioaccumulation potential. Design microcosm experiments to evaluate soil mobility and aquatic toxicity under controlled conditions .

Q. How should researchers address discrepancies in thermal decomposition profiles reported for 2-Benzylamino-3-pyridinecarboxamide?

  • Methodological Answer: Standardize thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) protocols to eliminate equipment variability. Compare decomposition byproducts (e.g., CO, NOₓ) using gas chromatography-mass spectrometry (GC-MS). Replicate studies under inert vs. oxidative atmospheres to assess environmental influences .

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